

Application Notes: Liquid-Phase Synthesis of Z-Gly-Leu-Ala-OH

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Compound of Interest		
Compound Name:	Z-Gly-leu-ala-OH	
Cat. No.:	B1365553	Get Quote

Introduction

Z-Gly-Leu-Ala-OH is a protected tripeptide with applications in synthetic peptide chemistry and biochemical research.[1] It can serve as a crucial building block for the synthesis of longer, more complex peptides or be used in studies related to enzyme activity and protein interactions.[1] The benzyloxycarbonyl (Z or Cbz) group on the N-terminus provides robust protection that is stable under various conditions but can be removed cleanly by catalytic hydrogenolysis.[2][3]

Liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis, is a classical and highly effective method for producing peptides on an industrial scale.[4] Unlike solid-phase synthesis, all reactions occur in a homogeneous solution, which allows for straightforward purification and characterization of intermediates at each step.[5] This methodology is particularly advantageous for producing large quantities of shorter peptides like **Z-Gly-Leu-Ala-OH**.

This document provides a detailed protocol for the synthesis of **Z-Gly-Leu-Ala-OH** using a stepwise C-terminus to N-terminus elongation strategy. The protocol employs common protecting groups and a carbodiimide-mediated coupling reaction.

Overall Synthesis Strategy

The synthesis of **Z-Gly-Leu-Ala-OH** is performed in a stepwise manner starting from the C-terminal amino acid, Alanine. The strategy involves the following key stages:



- C-terminal Protection: The carboxyl group of Alanine is protected as a methyl ester to prevent its participation in the peptide bond formation.
- Peptide Coupling: The N-terminus of the growing peptide chain is coupled with the carboxyl group of the incoming N-protected amino acid. This protocol utilizes N,N'Dicyclohexylcarbodiimide (DCC) as the coupling reagent in conjunction with 1Hydroxybenzotriazole (HOBt) to enhance efficiency and minimize racemization.[6][7]
- N-terminal Deprotection: A temporary N-terminal protecting group, tert-Butoxycarbonyl (Boc), is used for the intermediate steps. The Boc group is removed under mild acidic conditions using trifluoroacetic acid (TFA).
- Final N-terminal Protection: The final amino acid, Glycine, is introduced with the permanent Z-group.
- Final C-terminal Deprotection: The C-terminal methyl ester is removed via saponification to yield the final product with a free carboxylic acid.

The overall workflow is illustrated in the diagram below.

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